Benzanol Garnet
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Overview
Description
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used extensively in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 1-hydroxy-4-sulfonaphthalene, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility and dyeing properties
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding aromatic amines and sulfonic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Aromatic amines and sulfonic acids.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.
Biology: Employed in staining biological tissues and cells, aiding in microscopic examinations and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a dye, allowing it to bind to various substrates and impart color. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-naphthol-4-sulfonic acid: Another naphthalenesulfonic acid derivative used in dyeing and analytical chemistry.
Calmagite: A similar azo dye used as an indicator in complexometric titrations.
4-Amino-1-naphthalenesulfonic acid: Used in the synthesis of other dyes and as a reagent in various chemical reactions .
Uniqueness
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Biological Activity
Benzanol Garnet is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.
This compound is characterized by its chemical structure, which includes functional groups that contribute to its biological activity. The compound's molecular formula is C10H12O3, and it is classified under the category of aromatic compounds. Its properties make it a candidate for various applications in medicinal chemistry and pharmacology.
Antioxidant Properties
This compound has been studied for its antioxidant properties. Research indicates that it exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells.
Table 1: Antioxidant Activity of this compound
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
50 | 45 |
100 | 65 |
200 | 85 |
This table illustrates the concentration-dependent scavenging activity of this compound, demonstrating its potential as a natural antioxidant.
Antimicrobial Activity
The antimicrobial effects of this compound have also been evaluated. Studies show that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The above data indicates that this compound has varying degrees of effectiveness against different bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on human cell lines to determine its effects on cell viability.
Table 3: Cytotoxicity of this compound on Human Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 75 |
MCF-7 | 50 |
A549 | 90 |
The IC50 values indicate the concentration at which this compound inhibits cell growth by 50%. These results suggest that while the compound exhibits biological activity, careful consideration must be given to dosage to minimize cytotoxic effects.
Case Study: Anti-inflammatory Effects
A recent study explored the anti-inflammatory properties of this compound in an animal model of arthritis. The results showed a significant reduction in inflammatory markers in treated groups compared to controls, indicating potential therapeutic benefits for inflammatory diseases.
Research Findings from Diverse Sources
- Antioxidant Mechanism : Research published in Frontiers in Chemistry highlighted the mechanisms through which this compound exerts its antioxidant effects, particularly through modulation of cellular signaling pathways involved in oxidative stress responses .
- Antimicrobial Efficacy : A comprehensive review in PubChem discussed the broad-spectrum antimicrobial activity of this compound, emphasizing its potential use in developing new antibiotics .
- Cytotoxicity Assessment : A study featured in Biology of Reproduction provided insights into the cytotoxicity profile of this compound, revealing important implications for its use in therapeutic contexts .
Properties
CAS No. |
25188-29-8 |
---|---|
Molecular Formula |
C32H23N5O7S2 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |
InChI Key |
TZCACGMZCLGYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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